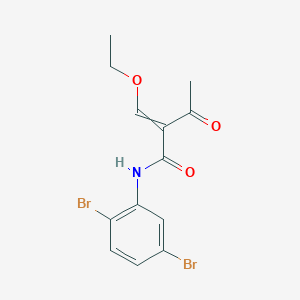
N-(2,5-Dibromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dibromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a synthetic organic compound characterized by the presence of bromine atoms on a phenyl ring, an ethoxymethylidene group, and an oxobutanamide moiety
Preparation Methods
The synthesis of N-(2,5-Dibromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multi-step organic reactions. The starting materials often include 2,5-dibromophenyl derivatives and ethoxymethylidene precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may scale up these reactions, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2,5-Dibromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding acids and amines.
Scientific Research Applications
N-(2,5-Dibromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug development for various diseases.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dibromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
N-(2,5-Dibromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can be compared with other similar compounds, such as:
N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide: Similar structure but with chlorine atoms instead of bromine.
N-(2,5-Difluorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide: Contains fluorine atoms, which may alter its reactivity and biological activity.
N-(2,5-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide: Methyl groups replace the halogens, potentially affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
61643-76-3 |
|---|---|
Molecular Formula |
C13H13Br2NO3 |
Molecular Weight |
391.05 g/mol |
IUPAC Name |
N-(2,5-dibromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C13H13Br2NO3/c1-3-19-7-10(8(2)17)13(18)16-12-6-9(14)4-5-11(12)15/h4-7H,3H2,1-2H3,(H,16,18) |
InChI Key |
MBXQGPNYMGNZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















